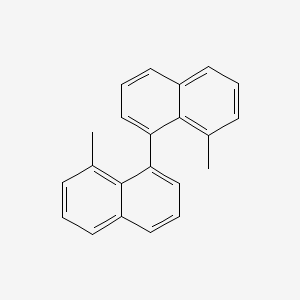
1,1'-Binaphthalene, 8,8'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 8,8’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 . . This compound is characterized by its two naphthalene units connected at the 1-position, with methyl groups attached at the 8-positions of each naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene, 8,8’-dimethyl- can be achieved through various synthetic routes. One common method involves the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives . This process typically involves the use of chiral ligands and metal catalysts to achieve high enantioselectivity. The reaction conditions often include the use of polar and nonpolar solvents, with the assistance of aggregation-induced polarization (AIP) technology to create chiral aggregates .
Industrial Production Methods
Industrial production methods for 1,1’-Binaphthalene, 8,8’-dimethyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Binaphthalene, 8,8’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or aminated derivatives.
Applications De Recherche Scientifique
1,1’-Binaphthalene, 8,8’-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The unique chiral environment created by this compound makes it valuable in enantioselective reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1,1’-Binaphthalene, 8,8’-dimethyl- involves its interaction with molecular targets and pathways. As a chiral ligand, it coordinates with metal catalysts to form chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that influences the stereochemistry of the products . The specific molecular targets and pathways depend on the nature of the reactions and the metal catalysts used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1’-Binaphthalene, 8,8’-dimethyl- include:
1,1’-Binaphthyl: The parent compound without the methyl groups.
2,2’-Binaphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): Another chiral ligand used in various catalytic reactions.
Uniqueness
1,1’-Binaphthalene, 8,8’-dimethyl- is unique due to the presence of methyl groups at the 8-positions, which create a distinct chiral environment. This structural modification enhances its utility as a chiral ligand in asymmetric synthesis and catalysis, providing better enantioselectivity and reaction outcomes compared to its analogs .
Propriétés
Numéro CAS |
32693-05-3 |
|---|---|
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-methyl-8-(8-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-7-3-9-17-11-5-13-19(21(15)17)20-14-6-12-18-10-4-8-16(2)22(18)20/h3-14H,1-2H3 |
Clé InChI |
SMWBLXLBHDDWCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2C3=CC=CC4=CC=CC(=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

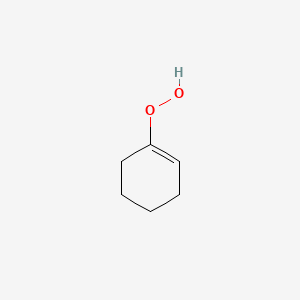
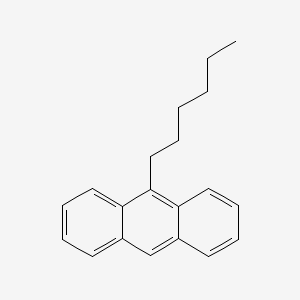

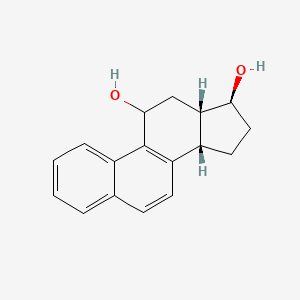
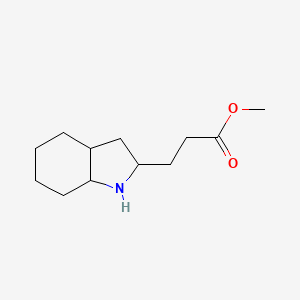



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
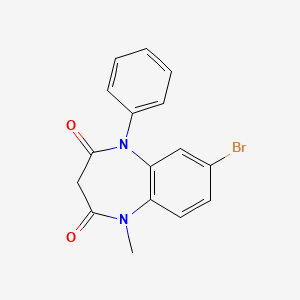
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
